Cas no 1805008-31-4 (3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine)

3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structural features, including the amino and difluoromethyl substituents, enhance reactivity and enable its use as a key intermediate in the development of bioactive compounds. The chlorine atom at the 6-position further contributes to its electrophilic properties, facilitating selective functionalization. This compound’s stability under standard conditions and compatibility with various reaction conditions make it a valuable building block for heterocyclic chemistry. Its precise molecular architecture supports applications in the design of advanced materials and active ingredients, underscoring its importance in fine chemical synthesis.
3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine structure
1805008-31-4 structure
商品名:3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine
CAS番号:1805008-31-4
MF:C7H7ClF2N2
メガワット:192.593687295914
CID:4852225

3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine
    • インチ: 1S/C7H7ClF2N2/c1-3-2-4(8)12-6(5(3)11)7(9)10/h2,7H,11H2,1H3
    • InChIKey: PMAICZCJGNSOSK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C)=C(C(C(F)F)=N1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071074-1g
3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine
1805008-31-4 97%
1g
$1,490.00 2022-04-01

3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine 関連文献

3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridineに関する追加情報

Recent Advances in the Study of 3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine (CAS: 1805008-31-4)

The compound 3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine (CAS: 1805008-31-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a subject of intense scientific investigation.

One of the key areas of research has been the optimization of synthetic routes for 3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method that improves yield and purity while reducing environmental impact. The method involves a multi-step process starting from readily available precursors, with the difluoromethyl group introduced via a novel electrophilic fluorination step. This advancement addresses previous challenges in the large-scale production of the compound, facilitating its broader use in research and development.

In terms of biological activity, recent in vitro studies have revealed that 3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine exhibits potent inhibitory effects against certain kinase enzymes implicated in cancer progression. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound shows selective inhibition of specific protein kinases at nanomolar concentrations, with promising selectivity profiles. These findings suggest its potential as a lead compound for the development of targeted cancer therapies, particularly in cases where current treatments face resistance issues.

The mechanism of action of this compound has been further elucidated through structural biology approaches. X-ray crystallography studies have determined its binding mode within the ATP-binding pocket of target kinases, revealing key interactions with conserved amino acid residues. This structural information is proving invaluable for structure-activity relationship (SAR) studies aimed at optimizing the compound's pharmacological properties while minimizing off-target effects.

Beyond oncology applications, recent patent filings indicate growing interest in using 3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine as a building block for agrochemicals. Its unique combination of halogen and fluorine substituents makes it particularly suitable for developing novel pesticides with improved environmental profiles. Several major agrochemical companies have included derivatives of this compound in their development pipelines, targeting pests that have developed resistance to existing products.

Pharmacokinetic studies conducted in 2023-2024 have provided important insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While showing good oral bioavailability in rodent models, researchers have identified specific metabolic pathways that could be targeted to improve its half-life and tissue distribution. These findings are guiding the design of next-generation analogs with enhanced drug-like properties.

Looking forward, the research community anticipates several key developments related to 3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine. Ongoing clinical trials of its derivatives are expected to yield results in the coming years, potentially validating its therapeutic potential. Additionally, advances in computational chemistry are enabling more efficient exploration of its chemical space, accelerating the discovery of novel applications. As synthetic methodologies continue to improve and biological understanding deepens, this compound is poised to make significant contributions to both pharmaceutical and agrochemical innovation.

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